N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide
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Overview
Description
N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide is a quinoxaline derivative.
Scientific Research Applications
Inhibition of Tumor Growth and Anticancer Potential
N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide and its analogs have been explored for their potential in inhibiting tumor growth and their use as anticancer agents. One study discovered that a related molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, can antagonize tumor growth in animal models of cancer. This has led to further investigation into the structure-activity relationships of these compounds to improve their pharmacological properties as cancer therapeutics (Mun et al., 2012).
Antibacterial Potential
The antibacterial potential of N-substituted sulfonamides bearing similar moieties has also been a subject of interest. For instance, research focused on N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Structural Characterization and Computational Studies
Extensive structural characterization and computational studies have been conducted on similar compounds. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was characterized using SCXRD studies, spectroscopic tools, and computational methods, providing insights into its structural and electronic properties (Murthy et al., 2018).
Radioprotective Agents
Research has been conducted on the utility of related compounds in the synthesis of novel quinolines as potential anticancer and radioprotective agents. This includes the development of derivatives of 4-(quinolin-l-yl) benzenesulfonamide, which have shown interesting cytotoxic activity in vitro (Ghorab et al., 2008).
Anticonvulsant Agents
Some derivatives of sulfonamide, like N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide, have been synthesized and evaluated for anticonvulsant activities. These studies have identified compounds with promising activities in models of seizures (Li et al., 2015).
Antitubercular Activity
Additionally, the synthesis and antimycobacterial activity of 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines have been studied, identifying compounds with potent activity against Mycobacterium tuberculosis (Patel et al., 2011).
properties
Product Name |
N-[1,4-dimethyl-2,3-dioxo-7-(1-piperidinyl)-6-quinoxalinyl]-4-ethylbenzenesulfonamide |
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Molecular Formula |
C23H28N4O4S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-(1,4-dimethyl-2,3-dioxo-7-piperidin-1-ylquinoxalin-6-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C23H28N4O4S/c1-4-16-8-10-17(11-9-16)32(30,31)24-18-14-20-21(26(3)23(29)22(28)25(20)2)15-19(18)27-12-6-5-7-13-27/h8-11,14-15,24H,4-7,12-13H2,1-3H3 |
InChI Key |
GBRAGAORDLUKBI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2N4CCCCC4)N(C(=O)C(=O)N3C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2N4CCCCC4)N(C(=O)C(=O)N3C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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